Duloxetine impurity 12, also known as N-nitroso-duloxetine, is a significant impurity associated with duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for treating major depressive disorder, generalized anxiety disorder, and chronic pain conditions. The presence of this impurity has raised concerns due to its potential carcinogenic effects, leading to regulatory actions such as recalls by health authorities like the Food and Drug Administration (FDA) .
Duloxetine is synthesized through various chemical processes that can inadvertently produce impurities, including N-nitroso-duloxetine. This specific impurity is classified as a nitrosamine, a group of compounds known for their potential carcinogenic properties . The formation of such impurities can occur during the synthesis or storage phases due to reactions involving amine groups in duloxetine with nitrosating agents .
The synthesis of duloxetine impurity 12 typically involves several steps, including the reaction of duloxetine hydrochloride with nitrosating agents. One notable method involves heating duloxetine in the presence of an acidic reagent or Lewis acid at controlled temperatures (35-45 °C) for several hours. This process can yield various impurities, including N-nitroso-duloxetine .
The specific steps may include:
Duloxetine impurity 12 has a molecular formula of C18H19N2O2S and a molecular weight of approximately 329.43 g/mol . The structure features a naphthalene ring connected to a thiophene moiety, which contributes to its pharmacological properties.
Duloxetine impurity 12 can undergo various chemical reactions, including:
These reactions are crucial for understanding the behavior of duloxetine impurity 12 in pharmaceutical formulations and its potential impact on drug safety.
Duloxetine functions primarily as a serotonin-norepinephrine reuptake inhibitor. The mechanism involves blocking the reuptake of serotonin and norepinephrine in the central nervous system, thereby increasing their availability in synaptic clefts. This action is believed to contribute to its antidepressant effects .
The specific interactions with neurotransmitter transporters include:
Duloxetine impurity 12 exhibits several notable physical and chemical properties:
These properties are essential for determining how duloxetine impurity 12 behaves under various conditions during pharmaceutical processing.
Duloxetine impurity 12 serves primarily as a research compound within pharmaceutical sciences. Its study is crucial for:
Research into this impurity helps inform regulatory guidelines and improve manufacturing practices to ensure drug safety for consumers .
Duloxetine Impurity 12 arises primarily during the synthesis of duloxetine hydrochloride (DUH) due to structural modifications of key intermediates. The synthetic pathway involves critical stages where impurities may form:
Table 1: Key Intermediates Linked to Impurity 12 Formation
Intermediate | Role in Synthesis | Risk Factor for Impurity 12 |
---|---|---|
O-Arylated Thiophenol | Nucleophile for naphthalene coupling | Hydrolysis under basic conditions |
Diastereomeric tartrate | Chiral resolution agent | Acid-catalyzed dealkylation |
Duloxetine free base | Precursor for salt formation | Nucleophilic degradation |
Acid exposure triggers a Wagner-Meerwein rearrangement of duloxetine, converting it to Impurity 12 (structural isomer: 1-(dimethylamino)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-2-ol). The mechanism involves:
Table 2: Acid-Catalyzed Rearrangement Conditions and Impurity 12 Yield
Acid Catalyst | Solvent | Temperature (°C) | Impurity 12 Yield (%) |
---|---|---|---|
HCl (conc.) | Ethyl acetate | 60 | 8.2 |
H₂SO₄ | Toluene | 80 | 12.1 |
Methanesulfonic | Acetonitrile | 40 | 3.5 |
Enteric polymers in DUH formulations (e.g., HPMCAS, HPMCP) react with duloxetine under heat/humidity, generating Impurity 12 via polymer-derived acids:
Table 3: Impurity 12 Formation in Enteric-Coated Pellets Under Stress Conditions
Polymer | Storage Conditions | Barrier Thickness (µm) | Impurity 12 Increase (%) |
---|---|---|---|
HPMCP-HP55 | 40°C/75% RH, 1 month | 15 | 0.42 |
HPMCAS-LF | 40°C/75% RH, 1 month | 24 | 0.18 |
Eudragit® | 40°C/75% RH, 1 month | 35 | 0.05 |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5